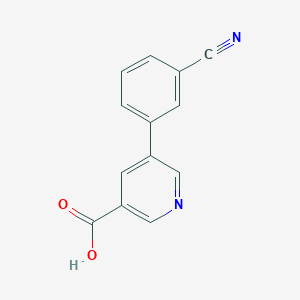

5-(3-Cyanophenyl)nicotinic acid

Description

General Overview of Nicotinic Acid Derivatives in Pharmaceutical Sciences

Nicotinic acid and its derivatives have long been a cornerstone in the pharmaceutical sciences, exhibiting a broad spectrum of biological activities. researchgate.netresearchgate.net In pharmacological doses, nicotinic acid is a well-established agent for treating dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. rsc.orgnih.gov It effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides while significantly increasing high-density lipoprotein (HDL) cholesterol. wikipedia.orgrsc.org This modulation of lipid profiles contributes to a reduced risk of cardiovascular events and atherosclerosis. rsc.org

Beyond its role in managing cholesterol, nicotinic acid derivatives have shown efficacy in other therapeutic areas. Some have been investigated for their potential in treating pneumonia, kidney diseases, and even Alzheimer's disease. researchgate.netresearchgate.net Furthermore, certain derivatives have demonstrated analgesic, anti-inflammatory, and antioxidant properties. researchgate.netresearchgate.net Another significant application of nicotinic acid derivatives is in the treatment of tuberculosis, where they act as highly specific antibacterial agents against Mycobacterium. researchgate.net The discovery of a specific G protein-coupled receptor for nicotinic acid has further fueled research into developing new drugs that can harness its therapeutic potential with fewer side effects. rsc.orgnih.gov

Significance of Cyanophenyl Moieties in Medicinal Chemistry

The cyanophenyl group is a crucial pharmacophore in modern drug design, with over 60 small-molecule drugs on the market containing this functionality. mdpi.com The inclusion of a nitrile (cyano) group can significantly influence a molecule's physicochemical and pharmacological properties. nih.gov It is known to improve the pharmacokinetic profile of drug candidates, including enhanced solubility and metabolic stability. nih.gov

The cyano group can participate in important non-covalent interactions with biological targets and can also act as an electrophilic "warhead" to form covalent bonds with specific residues in proteins, a strategy that has gained prominence in the development of inhibitors for various enzymes. mdpi.com This approach has been successfully applied in drugs for conditions like diabetes and COVID-19. mdpi.com The presence of a cyanophenyl moiety can enhance binding affinity to the target protein and in some cases, help to overcome drug resistance. nih.gov The synthesis of molecules containing this group, such as 3-cyanophenyl ethyl(methyl)carbamate, is a key step in the development of new therapeutic agents. nih.gov

Rationale for Academic Research on 5-(3-Cyanophenyl)nicotinic Acid and Analogues

The academic interest in a molecule like this compound stems from the strategic combination of two well-established pharmacophores: the nicotinic acid scaffold and the cyanophenyl moiety. The rationale for investigating this and related compounds is multi-faceted and is rooted in the principles of rational drug design. nih.gov

The primary motivation is the potential for synergistic or novel pharmacological activities. By integrating the cyanophenyl group onto the nicotinic acid backbone, researchers aim to create new chemical entities that may exhibit enhanced or entirely new therapeutic properties. For instance, the known anti-inflammatory and lipid-lowering effects of nicotinic acid derivatives could be augmented by the favorable pharmacokinetic properties conferred by the cyanophenyl group. researchgate.netnih.gov

Furthermore, the cyanophenyl group can serve as a handle for further chemical modifications, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies. By systematically altering the substitution pattern, researchers can fine-tune the biological activity and selectivity of the lead compound. The synthesis of biphenyl (B1667301) derivatives, for which Suzuki coupling is a common method, is a key strategy in the development of new drugs for a variety of conditions. chemistryjournal.netnih.gov The investigation of such hybrid molecules is a promising avenue for the discovery of new therapeutic agents with improved efficacy and safety profiles. nih.gov

Data Tables

Physical and Spectroscopic Properties of Nicotinic Acid

| Property | Value |

| Chemical Formula | C₆H₅NO₂ |

| Molar Mass | 123.111 g·mol⁻¹ wikipedia.org |

| Appearance | White, translucent crystals wikipedia.org |

| Melting Point | 237 °C wikipedia.org |

| Solubility in Water | 18 g L⁻¹ wikipedia.org |

| Acidity (pKa) | 2.0, 4.85 wikipedia.org |

| ¹H NMR | Spectra available |

| ¹³C NMR | Spectra available |

| IR Spectrum | Data available |

| Mass Spectrum | Data available |

Therapeutic Applications of Nicotinic Acid Derivatives

| Therapeutic Area | Application |

| Cardiovascular Disease | Treatment of dyslipidemia (lowers LDL and triglycerides, raises HDL) rsc.orgnih.gov |

| Infectious Disease | Treatment of tuberculosis researchgate.net |

| Inflammatory Conditions | Potential as anti-inflammatory agents researchgate.net |

| Neurological Disorders | Investigated for potential in Alzheimer's disease researchgate.netresearchgate.net |

| Other | Analgesic and antioxidant properties researchgate.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-(3-cyanophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-6-9-2-1-3-10(4-9)11-5-12(13(16)17)8-15-7-11/h1-5,7-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATGPTBSYAGCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602522 | |

| Record name | 5-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893740-73-3 | |

| Record name | 5-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 3 Cyanophenyl Nicotinic Acid

Established Synthetic Routes to 5-(3-Cyanophenyl)nicotinic Acid

The creation of this compound predominantly relies on powerful carbon-carbon bond-forming reactions and classical heterocyclic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions for Cyanophenyl Installation

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, and the Suzuki-Miyaura coupling is a particularly effective method for introducing the 3-cyanophenyl group onto a nicotinic acid scaffold. electronicsandbooks.comresearchgate.netlibretexts.org This reaction typically involves the coupling of an aryl halide or triflate with an organoboron reagent. libretexts.org

In a representative synthesis, 5-bromonicotinic acid can be coupled with 3-cyanophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like sodium carbonate. electronicsandbooks.com The reaction is generally carried out in a solvent system like toluene/ethanol. electronicsandbooks.com The efficiency of the Suzuki reaction can be influenced by the choice of catalyst, base, and solvent, with optimization often required to achieve high yields. electronicsandbooks.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |

| 5-Bromonicotinic acid | 3-Cyanophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol |

| 5-Triflyloxynicotinic acid | 3-Cyanophenylboronic acid | PdCl₂(dppf) | K₃PO₄ | DME |

This table presents illustrative examples and conditions may vary based on specific experimental setups.

The versatility of the Suzuki coupling allows for its application on solid supports, facilitating the generation of libraries of 5-substituted nicotinic acid derivatives for screening purposes. electronicsandbooks.comresearchgate.net

Condensation Reactions for Nicotinic Acid Core Formation

While cross-coupling reactions build the biaryl linkage, condensation reactions are fundamental to forming the nicotinic acid ring itself. Historically, the synthesis of nicotinic acid and its derivatives has involved the oxidation of alkylpyridines. nih.govgoogle.comgoogle.com For instance, the oxidation of 3-methylpyridine (B133936) (β-picoline) using various oxidizing agents like nitric acid can yield nicotinic acid. nih.govgoogle.comgoogle.com

More contemporary and biocatalytic approaches have also been developed. The enzymatic hydrolysis of 3-cyanopyridine (B1664610) using nitrilase-producing microorganisms has emerged as a greener alternative for nicotinic acid production. frontiersin.orgnih.govresearchgate.net This method offers high selectivity and operates under mild conditions, avoiding the harsh reagents and byproducts associated with traditional chemical oxidation. frontiersin.org

Targeted Functionalization of Pyridine (B92270) Carboxylic Acids

The direct functionalization of pre-existing pyridine carboxylic acid frameworks presents another strategic approach. This can involve the introduction of a cyano group onto a phenyl-substituted nicotinic acid or the construction of the cyanophenyl moiety on a functionalized nicotinic acid. For example, a palladium-catalyzed cyanation reaction could be employed to convert a bromo-substituted phenyl group, already attached to the nicotinic acid ring, into the desired cyanophenyl group. researchgate.netnih.gov These reactions often utilize a cyanide source, such as zinc cyanide, and a palladium catalyst. researchgate.net

Synthesis of Precursors and Key Intermediates

The successful synthesis of this compound is contingent on the availability of key precursors and intermediates.

Preparation of 3-Cyanophenyl Building Blocks

The primary building block for introducing the cyanophenyl moiety is 3-cyanophenylboronic acid. sigmaaldrich.comcymitquimica.comchemimpex.com This organoboron compound is commercially available and can be used directly in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.commedchemexpress.comtargetmol.com It is characterized as a white to off-white solid, soluble in polar organic solvents. cymitquimica.com Its structure, featuring both a boronic acid and a cyano group, makes it a versatile reagent in organic synthesis. cymitquimica.comchemimpex.com

Table 2: Properties of 3-Cyanophenylboronic acid

| Property | Value | Reference |

| Chemical Formula | C₇H₆BNO₂ | sigmaaldrich.com |

| Molecular Weight | 146.94 g/mol | sigmaaldrich.com |

| Appearance | White to light yellow crystalline powder | chemimpex.com |

| CAS Number | 150255-96-2 | sigmaaldrich.com |

Derivatization of Nicotinic Acid Scaffolds, e.g., 6-Chloronicotinic Acid

Derivatized nicotinic acids serve as crucial scaffolds for subsequent coupling reactions. 6-Chloronicotinic acid is a prominent example, often used as an intermediate in various chemical syntheses. chemicalbook.cominnospk.comnbinno.com It can be synthesized from 6-hydroxynicotinic acid or through the oxidation of 2-chloro-5-methylpyridine. chemicalbook.comprepchem.comchemicalbook.com This off-white to beige crystalline powder is a versatile building block for creating more complex molecules. chemicalbook.com The chlorine atom provides a reactive handle for further transformations, including cross-coupling reactions, making it a valuable precursor in the synthesis of substituted nicotinic acids. innospk.com

Optimization of Synthetic Pathways for Enhanced Efficiency and Scalability

The efficient and scalable synthesis of this compound and related 5-aryl-nicotinic acids is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The primary strategy involves the coupling of a 5-halonicotinic acid derivative with an appropriate arylboronic acid.

Synthetic Route: The most common pathway utilizes 5-bromonicotinic acid or its ester as the starting scaffold, which is then coupled with 3-cyanophenylboronic acid. The reaction is catalyzed by a palladium complex in the presence of a base.

Key Optimization Parameters: The efficiency, yield, and scalability of this synthesis are highly dependent on the careful optimization of several reaction parameters.

Catalyst System: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalysts, including those supported on materials like animal bone meal (ABM-Pd⁰) or titanium dioxide (Pd/TiO₂), have been developed to improve catalytic activity and facilitate recycling, a key factor for industrial scale-up. researchgate.netmdpi.com Dioxime-functionalized Fe₃O₄ nanoparticles supporting a palladium catalyst have demonstrated excellent performance with very short reaction times. mdpi.com

Base: The selection of the base is crucial for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium carbonate (Na₂CO₃) are frequently employed. researchgate.netresearchgate.net The optimal base depends on the specific substrates and solvent system.

Solvent: The reaction can be performed in various solvents, including toluene, dimethylformamide (DMF), and more environmentally benign options like water. researchgate.netresearchgate.net The use of aqueous media is particularly attractive for green chemistry applications. researchgate.net

Temperature and Reaction Time: These parameters are optimized to ensure complete reaction while minimizing the formation of byproducts. Reaction temperatures can range from ambient to elevated temperatures (e.g., >100°C), with reaction times varying from minutes to several hours. mdpi.commdpi.com

Solid-Phase Synthesis: For creating libraries of related compounds for screening purposes, solid-phase organic synthesis (SPOS) is a powerful technique. 5-Bromonicotinic acid can be anchored to various resins (e.g., Wang, Rink), followed by the Suzuki coupling reaction on the solid support. researchgate.net This approach allows for high-throughput synthesis and purification.

The table below summarizes typical conditions that are optimized for Suzuki coupling reactions to enhance efficiency and scalability.

| Parameter | Options & Considerations | Purpose of Optimization |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂, Heterogeneous catalysts (e.g., Pd/C, Pd/TiO₂) | Maximize yield, reduce catalyst loading, improve turnover number, enable recycling. |

| Ligand | Triphenylphosphine (PPh₃), Dioxime ligands, dppf | Stabilize the palladium catalyst, facilitate oxidative addition and reductive elimination. |

| Boron Source | Arylboronic acids, Arylboronic esters (e.g., MIDA esters) | Availability, stability, and reactivity in the catalytic cycle. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, NaOH | Facilitates the transmetalation step; choice affects reaction rate and side reactions. |

| Solvent | Toluene, Dioxane, DMF, Water, Ethanol | Solubilize reactants, influence reaction kinetics and product isolation. |

| Temperature | Room Temperature to >150 °C | Control reaction rate and minimize decomposition or side-product formation. |

Chemical Reactivity and Transformation Studies of this compound

The chemical reactivity of this compound is characterized by the transformations of its three main components: the carboxylic acid group, the nitrile group, and the two aromatic rings.

The carboxylic acid group on the pyridine ring is at a relatively high oxidation state. Further oxidation typically results in decarboxylation, removing the carboxyl carbon as carbon dioxide. chemrxiv.org However, the aromatic pyridine ring itself is generally stable to oxidation except under harsh conditions.

Studies on the oxidation of nicotinic acid (Vitamin B3) itself, a closely related compound, show that the reaction can be achieved using various oxidizing agents. For instance, the oxidation of 3-picoline (3-methylpyridine) is a major industrial route to nicotinic acid, employing oxidants like nitric acid (HNO₃) or air/oxygen in the presence of catalysts such as V₂O₅-TiO₂. mdpi.comnih.gov Kinetic studies on the oxidation of the nicotinic acid molecule have been performed using reagents like bromamine-B, demonstrating a first-order dependence on both the oxidant and the nicotinic acid. isca.me In the context of this compound, both the pyridine and benzene (B151609) rings are relatively resistant to oxidation, meaning that reactions would likely target other functional groups or require forcing conditions that could lead to degradation of the molecule.

The nitrile group (-C≡N) on the phenyl ring is readily susceptible to reduction. This transformation is a valuable method for converting the cyano moiety into a primary amine (aminomethyl group), which is a common functional group in pharmacologically active compounds.

A variety of reducing agents can accomplish this transformation. wikipedia.org

Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). It is a clean and efficient method for nitrile reduction.

Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing nitriles to primary amines. wikipedia.org Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), can also reduce a wide range of aromatic nitriles in excellent yields. mdpi.comwikipedia.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own but can do so when used with certain additives or under specific conditions. wikipedia.org

The reactivity of the nitrile group towards reduction is influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the carboxylic acid on the attached nicotinic acid moiety, can facilitate the reduction process. mdpi.com

The table below outlines common reagents for the reduction of aromatic nitriles.

| Reagent(s) | Product | Typical Conditions |

| H₂ / Pd, Pt, or Ni | Primary Amine (-CH₂NH₂) | Pressurized H₂ gas, various solvents (e.g., ethanol, methanol). |

| LiAlH₄ followed by H₂O | Primary Amine (-CH₂NH₂) | Anhydrous ether or THF solvent, followed by aqueous workup. |

| BH₃·THF | Primary Amine (-CH₂NH₂) | THF solvent. |

| Diisopropylaminoborane / cat. LiBH₄ | Primary Amine (-CH₂NH₂) | THF solvent, ambient to reflux temperatures. mdpi.com |

The cyanophenyl portion of the molecule can undergo substitution reactions, with the reactivity pattern dictated by the strongly electron-withdrawing and deactivating nature of the nitrile group.

Nucleophilic Aromatic Substitution (SNA_r): The nitrile group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions relative to the cyano group. researchgate.net Although the cyano group in this compound is in a meta position relative to the pyridine ring, it still renders the phenyl ring electron-deficient. A strong nucleophile can attack the ring, leading to an addition-elimination mechanism that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org For a substitution to occur, a suitable leaving group must be present on the ring, typically a halide.

Electrophilic Aromatic Substitution (EAS): The nitrile group is a strong deactivating group for electrophilic aromatic substitution, making reactions like nitration, halogenation, or Friedel-Crafts acylation difficult. If forced to react, it directs incoming electrophiles to the meta position. Given that the phenyl ring is already substituted at the 1 and 3 positions, further electrophilic substitution would be sterically and electronically disfavored.

Biocatalytic Approaches in the Production of Nicotinic Acid and Derivatives

Biocatalysis has emerged as a green and highly efficient alternative to traditional chemical methods for producing nicotinic acid and its derivatives. nih.gov These enzymatic processes offer high selectivity and operate under mild conditions, reducing energy consumption and unwanted byproducts. isca.meresearchgate.net

The primary biocatalytic route involves the hydrolysis of a nitrile precursor, such as 3-cyanopyridine, which is structurally related to the cyanophenyl moiety of the target compound. Two main types of enzymes are employed:

Nitrilases: These enzymes catalyze the direct hydrolysis of a nitrile group to a carboxylic acid in a single step. Various microorganisms, including Rhodococcus rhodochrous, Alcaligenes faecalis, and Gordonia terrae, are known to produce nitrilases capable of converting 3-cyanopyridine to nicotinic acid with high efficiency and often with 100% conversion. isca.menih.govresearchgate.net

Nitrile Hydratases and Amidases: This is a two-step enzymatic pathway. First, a nitrile hydratase converts the nitrile to an amide (e.g., nicotinamide). Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid (nicotinic acid). wikipedia.org

Optimization and Scalability of Biocatalytic Processes: Significant research has focused on improving the industrial viability of these biocatalytic methods.

Enzyme Engineering: Site-directed mutagenesis has been used to improve the catalytic efficiency and stability of nitrilases. isca.me

Immobilization: Immobilizing whole cells or enzymes on a solid support enhances their stability, allows for continuous processing in bioreactors, and facilitates catalyst reuse over multiple cycles. isca.me

The following table summarizes various microbial systems used for the production of nicotinic acid.

| Microorganism | Enzyme System | Substrate | Key Findings |

| Rhodococcus rhodochrous J1 | Nitrilase | 3-Cyanopyridine | First reported nitrilase-catalyzed process with 100% yield. isca.me |

| Gordonia terrae MTCC8139 | Nitrilase | 3-Cyanopyridine | Hyper-induction of nitrilase led to high productivity (15.3 g/h/g dcw) at a 1-litre scale. nih.govresearchgate.net |

| Alcaligenes faecalis MTCC 126 | Nitrilase | 3-Cyanopyridine | Recombinant E. coli expressing this nitrilase achieved 100% conversion of 1 M substrate. isca.me |

| Nocardia globerula NHB-2 | Nitrile-hydrolyzing enzyme | 3-Cyanopyridine | Used in fed-batch reactions to achieve high product concentrations (1,136 mM). isca.me |

| Pantoea sp. | Amidase | 2-Chloronicotinamide | Biocatalytic hydrolysis to produce 2-chloronicotinic acid with 94.2% conversion. |

Advanced Spectroscopic and Structural Characterization of 5 3 Cyanophenyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environment, and their connectivity within the 5-(3-cyanophenyl)nicotinic acid molecule. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and benzene (B151609) rings. The chemical shifts (δ) would indicate the extent of shielding or deshielding of each proton, while the coupling patterns (e.g., doublets, triplets) would reveal the arrangement of neighboring protons. For comparison, the ¹H NMR spectra of the parent compounds, nicotinic acid and 3-cyanopyridine (B1664610), show characteristic signals for their respective ring protons. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals would be indicative of the carbon's hybridization and its bonding environment. For instance, the carbon atoms of the carboxyl group, the nitrile group, and the aromatic rings would appear in characteristic regions of the spectrum. The ¹³C NMR spectrum of nicotinic acid, for example, shows distinct peaks for its six carbon atoms. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying functional groups. For this compound, key vibrational bands would be expected for the carboxylic acid O-H and C=O stretching, the C≡N stretching of the nitrile group, and the C-H and C=C/C=N stretching and bending modes of the aromatic rings. d-nb.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The spectrum of this compound would be expected to show absorption bands characteristic of the π-π* transitions within the conjugated aromatic system. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. Standard UV-Vis spectra of nicotinic acid are available for reference. carlroth.com

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would be used to confirm the molecular formula of this compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, as the molecule would break apart in a predictable manner upon ionization.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of this compound. Such an analysis would reveal the planarity of the aromatic rings and the conformation of the carboxylic acid group.

Computational Chemistry and Molecular Modeling Studies of 5 3 Cyanophenyl Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-(3-Cyanophenyl)nicotinic acid, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations yield precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Representative DFT-Calculated Parameters for Nicotinic Acid (as a model for this compound) Data extrapolated from studies on the parent compound, nicotinic acid.

| Parameter | Calculated Value |

|---|---|

| Optimized Energy (Hartree) | -436.987 researchgate.net |

| HOMO-LUMO Energy Gap (eV) | ~5.54 frontiersin.org |

| Chemical Hardness (eV) | ~2.47 researchgate.net |

| Electronegativity (eV) | ~3.97 researchgate.net |

| Electrophilicity Index (eV) | ~3.19 researchgate.net |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for predicting how a molecule will interact with other chemical species. It visualizes the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MESP map, red and orange colors typically denote areas of negative potential, which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential, which are prone to nucleophilic attack. researchgate.net

For this compound, MESP analysis would reveal strong negative potentials around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, identifying them as primary sites for electrophilic interaction. researchgate.net The nitrogen of the cyano group would also show a region of negative potential. Conversely, the hydrogen atom of the carboxylic acid and the hydrogen atoms on the aromatic rings would exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction obtained from quantum calculations. wikipedia.org It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. This delocalization, or charge transfer, stabilizes the molecule. The stabilization energy (E2) associated with these interactions can be calculated to quantify their strength. frontiersin.org

In this compound, significant NBO interactions would be expected. These include hyperconjugative interactions between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals (σ* and π) of adjacent bonds. For instance, charge transfer from the lone pair of the pyridine nitrogen to the antibonding π orbitals of the ring system contributes to its aromatic stability. frontiersin.org NBO analysis is particularly useful for studying hydrogen bonding, revealing the donor-acceptor interactions that govern these crucial non-covalent bonds. frontiersin.org The analysis identifies the orbitals involved and quantifies the energy of these interactions, which are fundamental to the molecule's crystal packing and its potential binding to biological macromolecules. frontiersin.orgmpg.de

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For this compound, docking simulations can be performed against various protein targets. Nicotinic acid and its analogs have been shown to interact with targets such as carbonic anhydrase III. researchgate.net Docking studies of these analogs revealed that the carboxylate group is essential for binding, often forming a coordinate bond with a zinc ion in the enzyme's active site. researchgate.net Furthermore, hydrogen bonding interactions with key amino acid residues like Gln92 and Arg67 can significantly enhance binding affinity. researchgate.net

A hypothetical docking of this compound into a target like carbonic anhydrase would likely show the nicotinic acid moiety positioned similarly, with the carboxyl group interacting with the active site zinc. The cyanophenyl group would extend into a sub-pocket of the binding site, where it could form additional hydrophobic or polar interactions, potentially increasing the compound's binding affinity and selectivity compared to the parent nicotinic acid. The results are typically evaluated using a scoring function, which estimates the binding affinity in units such as kcal/mol, with lower scores indicating stronger binding. nih.govmdpi.com

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME predictions use computational models to estimate the pharmacokinetic properties of a molecule. nih.gov These predictions are crucial in the early stages of drug development to assess a compound's potential to become a viable drug. Various properties are calculated based on the molecule's structure. mdpi.comresearchgate.net

For this compound, ADME predictions can be generated using online tools like SwissADME. researchgate.net These tools assess parameters based on established rules like Lipinski's Rule of Five, which helps predict oral bioavailability. mdpi.com Key predicted properties include:

Lipophilicity (LogP): Predicts how the compound partitions between an oily and an aqueous phase.

Water Solubility (LogS): Indicates how well the compound dissolves in water.

Human Intestinal Absorption (HIA): Estimates the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Assesses the potential for the compound to interfere with major drug-metabolizing enzymes.

A "BOILED-Egg" diagram can visualize the predictions for HIA and BBB permeation. mdpi.com Compounds falling within the yellow region (yolk) are predicted to be well-absorbed by the gastrointestinal tract, while those in the white region are predicted to permeate the blood-brain barrier. mdpi.com Such analyses provide a rapid screening of the drug-likeness of this compound.

Table 2: Predicted ADME Properties for this compound Values are hypothetical and represent typical outputs from in silico prediction tools.

| Property | Predicted Value/Classification |

|---|---|

| Molecular Weight (g/mol) | 224.22 |

| LogP (Consensus) | 2.5 - 3.5 |

| Topological Polar Surface Area (TPSA) | 77.6 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Lipinski's Rule of Five | No violations |

| GI Absorption | High |

| BBB Permeant | No |

Conformational Analysis and Potential Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. The relationship between these conformers and their corresponding energies is visualized on a Potential Energy Landscape (PES).

For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the phenyl and pyridine rings. A PES can be generated by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the energy at each step using quantum chemical methods. researchgate.net This analysis identifies the lowest energy conformers (global and local minima) and the energy barriers required for interconversion. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the preferred conformation is critical, as the three-dimensional shape of a molecule dictates how it can fit into a protein's binding site.

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Cyanophenyl Position and Substitution on Biological Activity

The position of the cyano group on the phenyl ring and the presence of other substituents are critical determinants of the biological activity of 5-phenylnicotinic acid derivatives. While direct SAR studies on 5-(3-Cyanophenyl)nicotinic acid are not extensively published, data from related series of compounds, such as N-(cyanophenyl)nicotinamide derivatives, offer valuable insights.

In a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide (B372718) derivatives evaluated as xanthine (B1682287) oxidase inhibitors, the position of the nitrogen atom in the pyridine (B92270) ring (isonicotinamide vs. nicotinamide) significantly influenced activity. This suggests that the relative orientation of the cyanophenyl and carboxylic acid groups is a key factor in target binding. Furthermore, the introduction of various substituents on the phenyl ring has been shown to modulate the biological effects of related phenyl-nicotinic acid structures. For example, in a series of 2-substituted phenyl derivatives of nicotinic acid, a 2-bromophenyl substituent conferred potent analgesic and anti-inflammatory activities. jst.go.jp This highlights that both the nature and position of substituents on the phenyl ring can dramatically alter the pharmacological profile.

| Compound Series | Substituent on Phenyl Ring | Observed Biological Activity |

| 2-Substituted Nicotinic Acids | 2-Bromo | Significant analgesic and anti-inflammatory activity |

| 2-Substituted Nicotinic Acids | 2-Carboxamide | Reduced analgesic and anti-inflammatory activity |

| N-(4-alkoxy-3-cyanophenyl)nicotinamides | ortho-Cyanobenzoxy | Beneficial for inhibitory potency |

Table 1: Impact of Phenyl Ring Substituents on the Biological Activity of Nicotinic Acid Derivatives. This table is generated based on findings from related studies to infer the potential impact of substitutions on this compound.

Role of the Nicotinic Acid Moiety in Target Binding and Efficacy

The nicotinic acid portion of this compound is fundamental to its biological activity, primarily through the interactions of its pyridine ring and carboxylic acid group. The pyridine ring, a bioisostere of a phenyl ring, can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding, with biological targets.

The carboxylic acid group is particularly important for the interaction of nicotinic acid and its derivatives with specific receptors. For instance, the binding of nicotinic acid to its receptor, GPR109A (HM74A), is critically dependent on the interaction between the carboxylate group of the ligand and a specific arginine residue within the receptor's transmembrane domain. This interaction is believed to be a key initiating event for receptor activation. Therefore, the carboxylic acid of this compound is likely a primary anchor point for binding to its molecular targets.

Modifications to the carboxylic acid group, such as conversion to an amide or ester, would be expected to significantly alter the binding affinity and efficacy of the compound. The following table illustrates the importance of the carboxylic acid moiety in the activity of related compounds.

| Compound/Derivative | Functional Group | Receptor/Target Interaction | Effect on Activity |

| Nicotinic Acid | Carboxylic Acid | Interacts with Arginine in GPR109A | Essential for receptor activation |

| Nicotinamide | Amide | Altered binding to GPR109A | Generally lower affinity/activity at GPR109A |

Table 2: Role of the Carboxylic Acid Moiety in Nicotinic Acid Derivatives. This table highlights the critical function of the carboxylic acid group for biological activity.

Rational Design and Synthesis of Analogues for Enhanced Potency and Selectivity

The rational design of analogues of this compound aims to improve its pharmacological properties by systematically modifying its structure. Based on the SAR principles discussed, several strategies can be employed. One approach involves the synthesis of isomers with the cyanophenyl group at the ortho- or para-positions of the nicotinic acid ring to explore the optimal spatial arrangement for target interaction.

Another strategy focuses on introducing a variety of substituents onto the cyanophenyl ring to fine-tune the electronic and steric properties of the molecule. For example, the addition of small, electron-donating or electron-withdrawing groups at different positions of the phenyl ring could enhance binding affinity and selectivity. The synthesis of such analogues typically involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, between a halogenated nicotinic acid derivative and an appropriately substituted phenylboronic acid.

Furthermore, bioisosteric replacement of the cyano group with other functionalities, such as a nitro group or a halogen, could lead to analogues with improved properties. The synthesis of various substituted pyridine derivatives is a well-established area of medicinal chemistry, providing a solid foundation for the creation of a diverse library of this compound analogues for biological screening. nih.gov

Stereochemical Considerations in Biological Activity

For molecules that can exist as stereoisomers, the three-dimensional arrangement of atoms can have a profound impact on biological activity. In the case of this compound, the molecule itself is not chiral. However, the introduction of certain substituents on either the phenyl or pyridine ring, or modifications to the linker between them, could introduce a chiral center or an axis of chirality (atropisomerism).

If an analogue of this compound were to possess a chiral center, it would be crucial to separate and evaluate the individual enantiomers, as they often exhibit different potencies, efficacies, and even different pharmacological effects. The stereoselective synthesis of such chiral compounds is a key area of modern organic chemistry, with various methods available to produce single enantiomers.

Atropisomerism can occur in biaryl systems where rotation around the single bond connecting the two aryl rings is restricted, leading to stable, non-interconvertible rotational isomers. While this compound is unlikely to exhibit atropisomerism due to free rotation around the C-C bond, the introduction of bulky substituents at the positions ortho to the inter-ring bond in analogues could induce axial chirality. In such cases, the different atropisomers would need to be resolved and tested independently to fully characterize their biological profiles. The stereoselective synthesis of axially chiral biaryls can be achieved through various catalytic asymmetric methods.

Potential Academic Applications of 5 3 Cyanophenyl Nicotinic Acid in Drug Discovery and Material Science

The unique structural characteristics of 5-(3-Cyanophenyl)nicotinic acid, which combine a pyridine (B92270) carboxylic acid (nicotinic acid) core with a cyanophenyl moiety, position it as a valuable scaffold in medicinal chemistry and material science. Its potential applications are diverse, spanning from the modulation of critical biological pathways to the construction of advanced functional materials.

Emerging Research Directions and Future Perspectives for 5 3 Cyanophenyl Nicotinic Acid Research

Elucidation of Novel Molecular Targets and Signaling Pathways

Currently, there is a lack of specific research identifying the molecular targets and signaling pathways directly modulated by 5-(3-Cyanophenyl)nicotinic acid. Future research endeavors will need to focus on initial screening assays to identify its biological interaction partners. Given its structural similarity to other nicotinic acid derivatives, which are known to interact with a range of receptors and enzymes, initial investigations could logically explore similar targets. drugs.comdrugbank.com Nicotinic acetylcholine (B1216132) receptors (nAChRs), for instance, are a prominent target for many nicotinic acid-based compounds and are implicated in various neurological processes. nih.govusp.brnih.gov Research into the potential antidepressant effects of nAChR modulators is an active area. nih.gov Future studies on this compound could therefore investigate its binding affinity and functional activity at different nAChR subtypes.

Development of Greener and More Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for chemical synthesis is a paramount goal in modern chemistry. For this compound, a key future direction will be the establishment of such "green" synthetic routes. Conventional industrial production of nicotinic acid has involved methods with significant environmental drawbacks, such as the use of strong oxidizing agents and the generation of greenhouse gases. nih.gov Future research should focus on catalytic systems that operate under milder conditions, utilize less hazardous reagents, and minimize waste generation. For example, the use of zeolite-based catalysts and hydrogen peroxide as an oxidant represents a greener alternative for the synthesis of niacin from 3-methyl-pyridine and could be explored for the synthesis of its derivatives. oaepublish.com The exploration of biocatalytic methods, employing enzymes to carry out specific synthetic steps, could also offer a highly sustainable approach.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, future research should leverage multi-omics approaches. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to the compound. While no such studies currently exist for this specific molecule, this approach would be invaluable. For instance, treating cells with the compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) could reveal the signaling pathways it modulates. Metabolomic analysis could further elucidate the downstream effects on cellular metabolism. This integrated data would be instrumental in identifying biomarkers of the compound's activity and in understanding its mechanism of action in a systems-level context.

Exploration of Additional Therapeutic Areas and Bioactivities

The therapeutic potential of this compound remains largely unexplored. The broader class of nicotinic acid derivatives has demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. mdpi.comchemistryjournal.netresearchgate.netnih.gov For example, certain nicotinic acid derivatives have shown promising activity against Gram-positive bacteria. mdpi.comresearchgate.net This suggests that this compound could be a candidate for screening in these and other therapeutic areas. Future research should involve broad-based biological screening to identify any potential bioactivities. The presence of the cyanophenyl group may confer unique pharmacological properties compared to other nicotinic acid derivatives, making it a candidate for investigation in areas where this chemical feature is known to be important.

Addressing Challenges in Compound Optimization and Preclinical Translation

Should initial studies reveal promising bioactivity for this compound, the subsequent challenge will be its optimization for preclinical and, eventually, clinical development. A significant hurdle in this process is often the compound's pharmacokinetic and toxicological profile. There is currently limited information available regarding the exploration of new analogs of this compound. molaid.com Future research will need to focus on medicinal chemistry efforts to synthesize analogs with improved potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, and oral bioavailability). A thorough toxicological assessment will also be critical to ensure the compound's safety before it can be considered for further development. Overcoming these challenges will be a critical step in translating any initial discovery into a viable therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 5-(3-Cyanophenyl)nicotinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves coupling reactions between substituted phenylboronic acids and halogenated nicotinic acid derivatives. For example, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions (N₂ atmosphere) can achieve yields of 65–80%. Key parameters include:

- Temperature : 80–100°C in THF/H₂O mixtures.

- Base : K₂CO₃ or NaHCO₃ to deprotonate intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.

Competing pathways, such as homocoupling of boronic acids, may reduce yields. Optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of halide to boronic acid) .

Q. How can spectroscopic techniques differentiate this compound from its structural analogs?

- Methodological Answer :

- ¹H/¹³C NMR : The cyano group (C≡N) at the 3-position of the phenyl ring produces distinct deshielding effects. For example, the aromatic proton adjacent to the cyano group appears at δ 8.2–8.5 ppm (¹H NMR), while carbonyl carbons in the nicotinic acid moiety resonate at δ 165–170 ppm (¹³C NMR).

- IR Spectroscopy : A sharp C≡N stretch at ~2230 cm⁻¹ and a broad O-H stretch (carboxylic acid) at 2500–3000 cm⁻¹ are diagnostic.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 241.1 (C₁₃H₈N₂O₂).

Comparative analysis with analogs (e.g., 5-(3-Methoxyphenyl)nicotinic acid) reveals shifts in these peaks due to electronic effects .

Q. What solvent systems are recommended for improving the solubility of this compound in biological assays?

- Methodological Answer :

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of this compound derivatives in metal-organic framework (MOF) formation?

- Methodological Answer : The cyano and carboxylic acid groups act as polydentate ligands, coordinating to metal nodes (e.g., Zn²⁺, Cu²⁺) to form 3D frameworks. For example:

- Coordination Modes : The carboxylic acid binds via μ₂-O bridging, while the cyano group participates in π-backbonding with transition metals.

- Structural Flexibility : Substituent position (para vs. meta) affects pore size. MOFs with this compound exhibit BET surface areas of 800–1200 m²/g, suitable for gas storage.

In-situ XRD and FTIR during MOF synthesis reveal intermediate coordination states, guiding topology design .

Q. How do electronic effects of the cyano group in this compound influence its reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The electron-withdrawing cyano group activates the phenyl ring for electrophilic substitution at the ortho/para positions. For example:

- Nitration : Concentrated HNO₃/H₂SO₄ at 0°C yields 5-(3-cyano-4-nitrophenyl)nicotinic acid (85% yield).

- Hydrolysis : Under acidic conditions (H₂SO₄, 100°C), the cyano group converts to a carboxylic acid, forming 5-(3-carboxyphenyl)nicotinic acid.

DFT calculations (B3LYP/6-31G*) show a 15–20 kcal/mol reduction in activation energy compared to non-cyano analogs due to enhanced electrophilicity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives across different cell lines?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 μM in HeLa vs. 50 μM in MCF-7) arise from:

- Cellular Uptake : LogP values >2.5 enhance membrane permeability but reduce aqueous solubility.

- Metabolic Stability : Cyano group resistance to CYP450 enzymes prolongs half-life in certain lines.

Standardized protocols for cytotoxicity assays (MTT, ATP-based) and normalization to control compounds (e.g., cisplatin) improve reproducibility. Apoptosis studies (Annexin V/PI staining) and ROS assays further validate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.